Bioisosteric Replacement of Benzoyl Group: 3-Methylbenzo[d]isoxazole as AChE Inhibitor Scaffold with Nanomolar Potency
3-Methyl-1,2-benzisoxazole was identified as an appropriate bioisosteric replacement for the benzoyl functionality in N-benzylpiperidine AChE inhibitors. Derivatives synthesized by alkylating 3-methyl-1,2-benzisoxazoles with iodo-piperidine derivatives displayed IC₅₀ values ranging from 0.8 to 14 nM against AChE in vitro [1]. Two representative derivatives, the N-acetyl compound 1g and the morpholino compound 1j, achieved IC₅₀ values of 3 nM and 0.8 nM respectively, and exhibited selectivity for acetylcholinesterase over butyrylcholinesterase exceeding three orders of magnitude (>1000×) [1]. Compound 1g demonstrated in vivo efficacy with ED₅₀ of 2.4 mg/kg for acetylcholine elevation in mouse forebrain following oral administration [1].
| Evidence Dimension | AChE inhibitory potency (IC₅₀) and selectivity ratio |
|---|---|
| Target Compound Data | Derivative 1j IC₅₀ = 0.8 nM; Derivative 1g IC₅₀ = 3 nM; Selectivity (AChE/BuChE) >1000× |
| Comparator Or Baseline | Benzoyl-containing N-benzylpiperidine class (baseline scaffold; benzisoxazole identified as bioisosteric replacement) |
| Quantified Difference | Benzisoxazole derivatives retain low nanomolar potency (0.8-14 nM) with exceptional selectivity ratio >1000× |
| Conditions | In vitro AChE enzyme assay; in vivo mouse forebrain acetylcholine elevation (oral administration) |
Why This Matters
This evidence establishes the 3-methylbenzo[d]isoxazole scaffold as a validated bioisostere capable of generating drug-like leads with nanomolar potency, guiding procurement for CNS-targeted medicinal chemistry programs.
- [1] Villalobos A, Blake JF, Biggers CK, Butler TW, Chapin DS, Chen YL, Ives JL, Jones SB, Liston DR, Nagel AA. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. J Med Chem. 1994 Aug 19;37(17):2721-34. View Source
